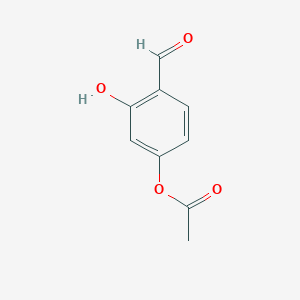

4-Formyl-3-hydroxyphenyl acetate

Description

Contextualization within Aromatic Esters and Formyl-Substituted Phenols

To understand the chemical identity of 4-Formyl-3-hydroxyphenyl acetate (B1210297), it is essential to place it within the broader families of aromatic esters and formyl-substituted phenols.

Aromatic Esters: This class of organic compounds is defined by the presence of an ester functional group (R-COO-R') directly attached to an aromatic ring. numberanalytics.com Aromatic esters are significant intermediates in the manufacturing of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com Their synthesis is a fundamental topic in organic chemistry, with methods like Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, being widely employed. numberanalytics.com The reactivity of the ester group can be influenced by the electronic properties of the aromatic ring to which it is attached. numberanalytics.com

Formyl-Substituted Phenols: This group of compounds, also known as hydroxybenzaldehydes, features a phenol (B47542) (a hydroxyl group attached to an aromatic ring) and a formyl (aldehyde) group. The formylation of phenols is a key chemical transformation used to introduce an aldehyde group onto a benzene (B151609) ring. wikipedia.org Various methods exist for this purpose, though achieving regioselectivity (the control of which position on the ring is formylated) can be a challenge. orgsyn.org For instance, the Duff reaction and the use of reagents like MgCl₂, Et₃N, and paraformaldehyde are employed for the ortho-formylation of phenols. orgsyn.orgresearchgate.net Formyl-substituted phenols are valuable precursors in the synthesis of more complex molecules due to the reactivity of the aldehyde and hydroxyl groups.

4-Formyl-3-hydroxyphenyl acetate is a member of both these chemical families. It possesses an acetate group, making it an aromatic ester, and a formyl group on a phenol-derived structure, classifying it as a formyl-substituted phenol.

Significance as a Multifunctional Organic Moiety in Synthetic Chemistry

The structure of this compound is characterized by the presence of three distinct functional groups on a benzene ring: an acetate ester, a hydroxyl group, and a formyl group. This trifunctional nature makes it a highly versatile and valuable moiety in synthetic chemistry. Each functional group offers a potential site for a wide range of chemical transformations, allowing for the stepwise and controlled construction of more complex molecular architectures.

The Formyl Group (-CHO): As an aldehyde, this group is a reactive site for nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form carbon-carbon and carbon-nitrogen bonds.

The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. It can participate in etherification and esterification reactions. Its presence also activates the aromatic ring towards electrophilic substitution. nih.gov

The Acetate Group (-OCOCH₃): This ester group can be hydrolyzed under acidic or basic conditions to reveal a second phenolic hydroxyl group. This protecting group strategy is a common tactic in multi-step synthesis to mask the reactivity of a hydroxyl group until it is needed.

The interplay of these functional groups on a single aromatic scaffold allows chemists to devise intricate synthetic pathways, making this compound a useful intermediate in the preparation of a variety of organic compounds.

Overview of Research Trajectories Related to this compound and its Structural Analogues

Research involving this compound and its structural analogues spans various areas of chemical and pharmacological sciences. The investigation of these molecules often aims to understand structure-activity relationships and to develop new compounds with specific biological or material properties.

A significant area of research focuses on the modification of the core structure to explore its biological activity. For instance, the 3-hydroxyphenyl moiety is a key component in a class of opioid antagonists. nih.gov Studies on analogues of the potent and selective kappa opioid receptor (KOR) antagonist JDTic have involved replacing the 3-hydroxyphenyl ring with other aromatic systems like pyridyl or thienyl groups to evaluate the impact on binding potency and selectivity. nih.gov

Furthermore, derivatives of the simpler structural analogue, 4-hydroxyphenylacetic acid, are explored as intermediates for pharmaceuticals. google.com Research has also been conducted on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which incorporate the 4-hydroxyphenyl moiety, as potential antimicrobial agents against multidrug-resistant pathogens. nih.gov The versatility of the hydroxyl group on the phenol ring allows for various chemical reactions, making it a valuable feature in designing compounds that can interact with diverse biological targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-3-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(11)13-8-3-2-7(5-10)9(12)4-8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVACZDCYFSHICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505621 | |

| Record name | 4-Formyl-3-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-53-5 | |

| Record name | 4-Formyl-3-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Formyl 3 Hydroxyphenyl Acetate

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of nucleophilic addition and redox reactions, enabling the synthesis of a wide array of derivatives.

The aldehyde functionality of 4-Formyl-3-hydroxyphenyl acetate (B1210297) can participate in aldol (B89426) condensation reactions. In this type of reaction, the aldehyde reacts with an enol or enolate ion, typically generated from another carbonyl compound like a ketone or another aldehyde, to form a β-hydroxy carbonyl compound. sigmaaldrich.com This initial product can then undergo dehydration, often promoted by heat, to yield a more stable α,β-unsaturated carbonyl compound. magritek.com

These reactions can be catalyzed by either acid or base. core.ac.uk In a crossed aldol condensation, where the aldehyde partner lacks α-hydrogens, such as 4-Formyl-3-hydroxyphenyl acetate, it can effectively act as the electrophilic partner, reacting with an enolizable ketone like acetone (B3395972). magritek.comyoutube.com This minimizes self-condensation of the ketone and leads to a more controlled synthesis of the desired product. youtube.com The reaction with acetone, for example, would proceed via the attack of the acetone enolate on the aldehyde's carbonyl carbon. Subsequent dehydration would result in a conjugated enone.

Table 1: Representative Aldol Condensation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product |

|---|---|---|---|

| 4-Methoxybenzaldehyde (p-anisaldehyde) | Acetone | KOH, Water/Ethanol | 4-(4'-methoxyphenyl)-3-buten-2-one |

*Note: In this specific acid-catalyzed reaction, an alternative pathway involving hemiacetal formation was observed. core.ac.uk

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (3-hydroxy-4-(hydroxymethyl)phenyl) acetate. This transformation is typically achieved using a variety of reducing agents.

Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. However, NaBH₄ is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce the ester group, especially under controlled conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is another effective method for reducing the aldehyde to an alcohol. The specific conditions, such as solvent, temperature, and pressure, can be optimized to ensure the selective reduction of the aldehyde without affecting other functional groups. For instance, the reduction of the related 4-hydroxybenzaldehyde (B117250) to its corresponding benzylic alcohol has been demonstrated. researchgate.net

The aldehyde moiety can be oxidized to the corresponding carboxylic acid, which would transform this compound into 4-acetoxy-3-hydroxybenzoic acid. A variety of oxidizing agents can accomplish this transformation.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are capable of this oxidation. However, milder and more selective methods are often preferred to avoid potential side reactions with the phenol (B47542) and ester groups. Reagents such as silver oxide (Ag₂O) in the Tollens' test or buffered potassium permanganate can provide cleaner conversions.

Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer a highly chemoselective alternative for oxidizing aldehydes to carboxylic acids under mild, aqueous conditions (pH 8.5, 40 °C), which would preserve the sensitive ester and phenol functionalities. nih.gov Another reaction pathway for hydroxybenzaldehydes is the Dakin oxidation, where hydrogen peroxide in a basic solution converts the aldehyde into a hydroquinone, which in this case would lead to the formation of a benzene-1,2,4-triol derivative after hydrolysis of the acetate. wikipedia.org

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, a class of compounds also known as Schiff bases. researchgate.net This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov

The reaction is typically carried out by refluxing the aldehyde and the primary amine in a suitable solvent like ethanol, sometimes with an acid or base catalyst. uobasrah.edu.iqresearchgate.net A wide variety of primary amines, including aliphatic and aromatic amines, can be used, leading to a diverse range of Schiff base derivatives. For example, reacting this compound with an aniline (B41778) derivative would produce the corresponding N-phenyl imine. The formation of these bases is a reversible process, but the resulting imines can often be isolated as stable crystalline solids. mdpi.com

Table 2: Examples of Schiff Base Formation with Substituted Benzaldehydes | Aldehyde | Primary Amine | Conditions | Product Type | | --- | --- | --- | | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Various aromatic amines | Ethanol, room temperature | Schiff Base | | 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol, Glacial Acetic Acid, reflux | Schiff Base | | 2-Hydroxy-4-methoxybenzaldehyde | 4-Aminobenzoic acid ethyl ester | Ethanol, reflux | Schiff Base |

Reactions Involving the Phenolic Hydroxyl Group

The free phenolic hydroxyl group at the 3-position provides another reactive site for derivatization, primarily through reactions that target the acidic proton.

The phenolic hydroxyl group of this compound can undergo esterification to form a diester or etherification to form an ether-ester derivative.

Esterification: This reaction typically involves reacting the phenol with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For instance, treatment with benzoyl chloride in the presence of pyridine would yield 2-formyl-5-acetoxy-1,3-phenylene dibenzoate.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves first deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. Applying this to this compound using methyl iodide after deprotonation would result in 4-formyl-3-methoxyphenyl acetate. The choice of base and reaction conditions is crucial to avoid undesired side reactions, such as hydrolysis of the existing acetate ester.

Phenolic Oxidations and Radical Generation

While specific studies on the phenolic oxidation of this compound are not extensively documented, the presence of a phenolic hydroxyl group suggests a susceptibility to oxidation reactions, which can lead to the formation of radical species. The reactivity of the phenol group is somewhat moderated by the electron-withdrawing nature of the adjacent formyl group and the para-orienting acetate group.

In related catechol-like structures, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), oxidation is a prominent reaction pathway. nih.gov Enzymes like tyrosinase can oxidize such catechol derivatives to their corresponding o-quinones. nih.gov It is plausible that under similar enzymatic or chemical oxidizing conditions, this compound could undergo oxidation. However, the acetylation of one hydroxyl group would likely alter the reaction mechanism and the nature of the resulting products compared to a free catechol.

The initial step in the oxidation of a phenol is often the abstraction of the hydrogen atom from the hydroxyl group, generating a phenoxyl radical. The stability of this radical is influenced by the other substituents on the aromatic ring. The formyl and acetate groups, with their electron-withdrawing and resonance-donating characteristics, respectively, would modulate the stability and subsequent reaction pathways of such a radical intermediate.

Reactions Involving the Acetate Ester Group

The acetate ester functionality is a significant site for chemical transformations, primarily through nucleophilic acyl substitution reactions.

The hydrolysis of the acetate ester in this compound represents a fundamental transformation that would yield 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetate group is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release the parent phenol (3,4-dihydroxybenzaldehyde) and a protonated acetic acid molecule.

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The resulting tetrahedral intermediate expels the phenoxide ion, which is a better leaving group than the hydroxide ion. A final proton transfer from the initially formed acetic acid to the phenoxide results in the formation of the corresponding phenoxide salt and acetate. Subsequent acidification would be required to obtain the neutral 3,4-dihydroxybenzaldehyde.

This hydrolysis is a common and predictable reaction for phenyl acetates. nih.govhmdb.cachemicalbook.com

Transesterification is a process where the ester group of this compound could be exchanged with another alcohol to form a new ester. This reaction is typically catalyzed by an acid or a base.

In a typical transesterification reaction, an alcohol (R'-OH) would react with this compound in the presence of a catalyst. The alkoxy group of the alcohol would substitute the phenoxy portion of the ester, leading to the formation of a new ester and the release of 3,4-dihydroxybenzaldehyde. Conversely, and more plausibly for a phenyl acetate, the acetyl group could be transferred to another alcohol. For example, reacting this compound with an alcohol in the presence of a suitable catalyst, such as a Lewis acid or a base, could yield the corresponding acetate ester of the new alcohol and regenerate the 3,4-dihydroxybenzaldehyde. Various catalysts, including metal-based catalysts and enzymes, can be employed to facilitate this transformation under mild conditions. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Products |

| Hydrolysis (Acid-catalyzed) | H₃O⁺, Heat | 3,4-Dihydroxybenzaldehyde, Acetic Acid |

| Hydrolysis (Base-catalyzed) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 3,4-Dihydroxybenzaldehyde, Acetic Acid |

| Transesterification | R'-OH, Acid or Base Catalyst | New Acetate Ester (R'-OAc), 3,4-Dihydroxybenzaldehyde |

Aromatic Ring Transformations and Substitutions

The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of any potential aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-director. The acetate group is also an ortho-, para-director, though its activating effect is attenuated by the carbonyl group. The formyl group is a deactivating, meta-director.

Direct literature on the electrophilic aromatic substitution of this compound is scarce. However, the directing effects of the existing substituents can be used to predict the likely outcome. The hydroxyl group at position 3 and the acetate group at position 1 would direct incoming electrophiles to positions 2, 4, and 6. The formyl group at position 4 deactivates the ring and directs to position 2 (meta to itself).

Considering the combined effects:

Position 2: Activated by the hydroxyl group (ortho) and the acetate group (ortho), and meta to the formyl group.

Position 5: Ortho to the formyl group (deactivated) and meta to both the hydroxyl and acetate groups.

Position 6: Para to the hydroxyl group and ortho to the acetate group.

The most likely positions for electrophilic attack would be positions 2 and 6, which are strongly activated by the hydroxyl and acetate groups. The steric hindrance at position 2, being between the acetate and hydroxyl groups, might favor substitution at position 6.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the formyl group at position 4 is a strong electron-withdrawing group. If there were a suitable leaving group at position 1 (the acetate group) or positions 3 or 5, SNAr could be possible. However, the acetate and hydroxyl groups are not typically good leaving groups under SNAr conditions. Therefore, nucleophilic aromatic substitution on the ring of this compound is considered unlikely under standard conditions.

Derivatives and Analogues of 4 Formyl 3 Hydroxyphenyl Acetate

Synthesis and Characterization of Structural Variants

The modification of the functional groups of 4-Formyl-3-hydroxyphenyl acetate (B1210297)—namely the formyl, hydroxyl, and acetate moieties—allows for the generation of a multitude of derivatives. These variations can be systematically categorized based on the nature of the chemical bonds and functional groups introduced.

N-Acyl Amide Derivatives (e.g., N-(4-Formyl-3-hydroxyphenyl)-acetamide)

N-Acyl amide derivatives of 4-Formyl-3-hydroxyphenyl acetate, such as N-(4-Formyl-3-hydroxyphenyl)-acetamide, are of interest due to their structural relationship to widely used pharmaceutical compounds like paracetamol. The synthesis of these derivatives can be achieved through several established methods. One approach involves a one-pot synthesis where a precursor like nitrobenzene (B124822) is first reduced to an aminophenol, which is then acetylated and subsequently formylated. smolecule.com Catalytic reduction of a nitrophenol followed by acetylation offers another pathway with high selectivity and yield. smolecule.com A reflux method can also be employed to introduce the formyl group onto an N-acylphenylacetamide backbone. smolecule.com

The presence of the formyl group in these amide derivatives introduces aldehyde functionality, which opens up avenues for further chemical reactions. For instance, the aldehyde can participate in aldol (B89426) condensation reactions to form larger molecular structures or can be reduced to an alcohol. smolecule.com The amide linkage itself can also undergo nucleophilic substitution under appropriate conditions. smolecule.com

Ether and Alkoxy Derivatives (e.g., Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate)

Ether and alkoxy derivatives are synthesized by targeting the phenolic hydroxyl group of the parent molecule. A notable example is Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate. The synthesis of this compound can be accomplished through methods such as the acetylation of 4-formyl-3-hydroxyphenol followed by esterification, or through the reaction of the corresponding phenoxide with a tert-butyl haloacetate. lookchem.com The bulky tert-butyl group in this derivative influences its physical properties, including solubility and stability. lookchem.com

The reactivity of these derivatives is characterized by the interplay of the ester, formyl, and remaining hydroxyl or ether groups. The ester bond can be cleaved through hydrolysis, while the formyl group can be reduced to an alcohol. lookchem.com The phenolic hydroxyl, if present, can undergo further esterification to create more complex molecules. lookchem.com

| Derivative Type | Example Compound | Key Synthesis Methods | Characteristic Reactions |

|---|---|---|---|

| N-Acyl Amide | N-(4-Formyl-3-hydroxyphenyl)-acetamide | One-pot synthesis, Catalytic reduction, Reflux method | Aldol condensation, Reduction of formyl group |

| Ether and Alkoxy | Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate | Acetylation of phenols, Esterification | Hydrolysis, Reduction of formyl group, Further esterification |

Thiazole-Based Derivatives

The incorporation of a thiazole (B1198619) ring into the structure of this compound derivatives leads to a class of compounds with significant chemical diversity. The synthesis of these derivatives often involves the reaction of a precursor containing the 4-formyl-3-hydroxyphenyl moiety with reagents that build the thiazole ring. For example, a common method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone.

In one documented approach, a library of thiazole-1,2,3-triazole hybrids was synthesized starting from ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate. sigmaaldrich.com This intermediate undergoes a 1,3-dipolar cycloaddition reaction (a "click" reaction) to introduce the triazole ring. sigmaaldrich.com The structures of these complex heterocyclic systems are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. sigmaaldrich.comchemsrc.com Research has shown that these thiazole derivatives can be further modified and have been investigated for various applications. curiaglobal.comchemscene.com

Pyrazole (B372694) and Pyrazolone (B3327878) Analogues

Pyrazole and pyrazolone analogues represent another important class of heterocyclic compounds derived from the 4-formyl-3-hydroxyphenyl scaffold. These compounds are often synthesized with the aim of creating analogues of naturally occurring flavonoids, such as 3-hydroxyflavone. sigmaaldrich.com A common synthetic strategy involves a Claisen-Schmidt condensation between a pyrazole derivative and an appropriately substituted aldehyde to form a chalcone-like intermediate. sigmaaldrich.com This intermediate then undergoes an oxidative cyclization, such as the Algar-Flynn-Oyamada reaction, to construct the pyranone ring fused to the pyrazole. sigmaaldrich.comgoogle.com

The resulting pyrano[2,3-c]pyrazole derivatives can be further functionalized. For example, methylation of a hydroxyl group can lead to methoxy (B1213986) derivatives, while reactions with other electrophiles can introduce different substituents. sigmaaldrich.comgoogle.com The detailed structural characterization of these complex heterocyclic systems relies heavily on advanced analytical techniques, including multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. sigmaaldrich.comgoogle.com

Azo-Imine Dye Derivatives

The synthesis of azo-imine dye derivatives introduces chromophoric groups into the 4-formyl-3-hydroxyphenyl structure, leading to colored compounds. A typical synthesis begins with the diazotization of an aromatic amine, such as sulphanilic acid, which is then coupled with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to produce a key intermediate, 4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid. This azo-containing aldehyde is then reacted with various substituted anilines to form the final azo-imine dyes.

Boronic Acid Derivatives (e.g., (4-Formyl-3-hydroxyphenyl)boronic acid)

Boronic acid derivatives of 4-formyl-3-hydroxyphenol are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. The synthesis of (4-Formyl-3-hydroxyphenyl)boronic acid can be achieved through several routes. smolecule.com One method involves the direct borylation of 4-formyl-3-hydroxybenzene using a boron-containing reagent. smolecule.com Another approach is through functional group interconversion, where a different functional group on the phenyl ring is converted into the boronic acid moiety. smolecule.com

The characterization of these boronic acid derivatives is crucial to confirm their structure and purity. The presence of the formyl, hydroxyl, and boronic acid groups makes these molecules versatile for a range of chemical transformations. The formyl group can undergo condensation reactions, while the boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. smolecule.com The formyl group can also be selectively reduced to an alcohol. smolecule.com

| Derivative Class | Synthetic Precursor Example | Key Reaction Type | Characterization Techniques |

|---|---|---|---|

| Thiazole-Based | Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate | 1,3-dipolar cycloaddition | IR, NMR, Mass Spectrometry |

| Pyrazole/Pyrazolone | (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones | Algar-Flynn-Oyamada reaction | NMR, HRMS, X-ray Diffraction |

| Azo-Imine Dye | 4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid | Diazotization and coupling, Imine formation | FT-IR, ¹H-NMR, ¹³C-NMR |

| Boronic Acid | 4-formyl-3-hydroxybenzene | Direct borylation, Functional group interconversion | Spectroscopic methods |

Isomeric Investigations (e.g., 5-Formyl-2-hydroxyphenyl Acetate)

An important isomer of this compound is 5-formyl-2-hydroxyphenyl acetate. sigmaaldrich.com This compound, also known as 3-acetoxy-4-hydroxybenzaldehyde, possesses the same molecular formula (C₉H₈O₄) and molecular weight (180.16 g/mol ) as this compound. chemsynthesis.com However, the positions of the functional groups on the benzene (B151609) ring are different, leading to distinct chemical properties and reactivity.

Structurally, 5-formyl-2-hydroxyphenyl acetate features a hydroxyl group at the 2-position, an acetoxy group at the 1-position, and a formyl substituent at the 5-position. This arrangement makes it a derivative of salicylic (B10762653) acid. It serves as a key intermediate in the synthesis of more complex organic molecules.

Table 1: Properties of 5-Formyl-2-hydroxyphenyl Acetate

| Property | Value |

| CAS Number | 65298-99-9 sigmaaldrich.com |

| Molecular Formula | C₉H₈O₄ chemsrc.com |

| Molecular Weight | 180.16 g/mol sigmaaldrich.com |

| Density | 1.313 g/cm³ chemsrc.com |

| Boiling Point | 313.6°C at 760 mmHg chemsrc.com |

| Flash Point | 127.4°C chemsrc.com |

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is largely dictated by the interplay of its functional groups: the aldehyde (formyl), the phenol (B47542) (hydroxyl), and the ester (acetate). The electronic effects of these groups on the aromatic ring influence the sites and rates of chemical reactions.

In the isomer 5-Formyl-2-hydroxyphenyl acetate , the functional groups enable a variety of chemical transformations. The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412), or reduced to an alcohol with reagents such as sodium borohydride (B1222165). The hydroxyl group allows for nucleophilic substitution reactions to form ethers or esters. This compound is a valuable intermediate, for instance, in Suzuki–Miyaura coupling reactions, which form new carbon-carbon bonds.

The synthesis of other derivatives highlights different reactivity patterns. For example, Methyl 2-(5-formyl-2-methoxyphenyl)acetate , an analogue where the hydroxyl group is methylated and the acetate is part of a larger ester group, can be synthesized via Rieche formylation. mdpi.com This reaction introduces a formyl group onto an activated aromatic ring. mdpi.comunl.pt The resulting compound is a key intermediate in the multi-step synthesis of metabolites like 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid. mdpi.comunl.pt

Other derivatives include compounds where the core structure is linked to other molecular fragments. Examples include 4-(3-formyl-4-hydroxyphenyl)benzamide and 5'-(4-Formyl-3-hydroxyphenyl)-3,3''-dihydroxy-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde . bldpharm.comaablocks.com In these larger molecules, the reactivity of the formyl and hydroxyl groups on the original phenyl acetate core can be influenced by the steric and electronic properties of the extended molecular structure.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental spectra for 4-Formyl-3-hydroxyphenyl acetate (B1210297) are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure. The aldehydic proton is expected to appear far downfield (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The three aromatic protons will resonate in the aromatic region (7-8 ppm), with their specific shifts and multiplicities determined by their positions relative to the electron-withdrawing aldehyde and ester groups and the electron-donating hydroxyl group. The methyl protons of the acetate group would appear as a sharp singlet further upfield, typically around 2.3 ppm.

A patent for related compounds includes a synthesis for 4-Formyl-3-hydroxyphenyl acetate, but the reported spectral data appears inconsistent with the final structure, suggesting it may correspond to an intermediate. googleapis.com However, the use of this compound as a starting material in synthetic chemistry is documented, confirming its utility in research. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~9.9 | Singlet (s) |

| Aromatic H (ortho to -CHO) | ~7.6 | Doublet (d) |

| Aromatic H (ortho to -OH) | ~7.4 | Doublet of doublets (dd) |

| Aromatic H (ortho to -OAc) | ~7.2 | Doublet (d) |

Note: This table represents predicted values based on standard NMR principles. Actual experimental values may vary.

Carbon-13 NMR maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the aldehydic carbonyl carbon is the most deshielded, appearing around 190 ppm. The ester carbonyl carbon resonates at a slightly lower chemical shift, around 169 ppm. The six aromatic carbons would produce signals in the 110-160 ppm range, with the carbons directly attached to oxygen atoms appearing further downfield. The methyl carbon of the acetate group is the most shielded, appearing around 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| Aldehyde C=O | ~191 |

| Ester C=O | ~169 |

| Aromatic C-OH | ~155 |

| Aromatic C-OAc | ~150 |

| Aromatic C-CHO | ~135 |

| Aromatic C-H | ~120-130 |

Note: This table represents predicted values based on standard NMR principles. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. This would link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations between the aldehydic proton and the aromatic ring carbons, and between the acetate's methyl protons and the ester carbonyl carbon, confirming the placement of the functional groups on the aromatic ring.

While specific 2D NMR studies on this compound are not available, these techniques are standard practice in the structural confirmation of novel organic molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the spectrum would be dominated by strong absorptions from the two different carbonyl groups. The aldehydic C=O stretch typically appears around 1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1760 cm⁻¹. The broad O-H stretch of the phenol (B47542) group would be visible around 3300 cm⁻¹. Other characteristic peaks include C-O stretches for the ester and phenol, and aromatic C=C and C-H stretches.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol | O-H stretch | 3400-3200 | Strong, Broad |

| Aromatic | C-H stretch | 3100-3000 | Medium |

| Aldehyde | C=O stretch | 1710-1690 | Strong |

| Ester | C=O stretch | 1770-1750 | Strong |

| Aromatic | C=C stretch | 1600-1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈O₄), the molecular weight is 180.16 g/mol . High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would confirm the exact mass and elemental formula. nih.gov

The fragmentation pattern would likely show a prominent peak corresponding to the loss of the acetyl group (a mass loss of 42 units, from ketene, CH₂=C=O) to give a more stable acylium ion or a subsequent radical cation. The loss of the formyl group (a mass loss of 29 units) is another plausible fragmentation pathway.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. Currently, there are no published crystal structures for this compound in crystallographic databases. Obtaining single crystals suitable for XRD analysis can be a challenging step and is not always successful. nih.gov If a crystal structure were obtained, it would confirm the planar structure of the benzene (B151609) ring and provide insight into how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the phenolic hydroxyl group and carbonyl oxygen atoms.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-4-formyl-3-hydroxyphenyl acetate |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method provides the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry. The process involves growing a single, high-quality crystal of the compound, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a versatile technique for characterizing the crystalline nature of a solid material. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism, which is the ability of a substance to exist in multiple crystal forms. rigaku.com In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification. rigaku.comnih.gov

Although PXRD is a fundamental tool for the solid-state characterization of chemical compounds, specific powder X-ray diffraction patterns for this compound are not publicly documented in the reviewed sources. In studies of similar compounds like 3-chloro-4-hydroxyphenylacetic acid salts, PXRD was used to analyze the products of different preparation methods, such as grinding and slurry conversion, to confirm the formation of new solid forms. nih.gov The technique typically employs a diffractometer with Cu-Kα radiation to scan the sample over a range of 2θ angles. nih.gov

Advanced Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability, melting point, and decomposition behavior of a compound.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic events, such as melting or dehydration, and exothermic events, like decomposition, result in a temperature difference that is recorded as a peak in the DTA curve. This information is valuable for determining the melting point and other phase transitions.

While DTA is a standard method for thermal characterization, specific DTA curves for this compound are not available in the reviewed scientific literature. In the analysis of other pharmaceutical compounds, DTA is often used in conjunction with other thermal analysis techniques to provide a comprehensive thermal profile. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the compound degrades.

Specific TGA data for this compound is not detailed in the available literature. However, a reported melting point of 49-50 °C for this compound suggests that thermal analysis would be critical in understanding its behavior at elevated temperatures. chemsynthesis.com For related compounds, TGA has been used to assess thermal stability, showing decomposition stages at specific temperature ranges. researchgate.net

Surface and Morphological Characterization

The study of the surface and morphology of a chemical compound provides insights into its particle size, shape, and surface features, which can influence its physical and chemical properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a solid sample at high magnifications. In SEM, a focused beam of electrons scans the surface of the sample, and the interactions between the electrons and the sample produce various signals that are used to generate an image. This provides detailed information about the particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and structure of materials at the nanoscale. It functions by transmitting a beam of electrons through an ultra-thin specimen. The interactions between the electrons and the sample form an image, which is then magnified and focused onto an imaging device.

While TEM is not used to visualize the molecular structure of this compound itself, it is indispensable for characterizing nanomaterials or polymeric structures synthesized using this compound as a precursor or functionalizing agent. For instance, if this compound were used in the synthesis of nanoparticles, TEM would be essential for confirming their size, shape (e.g., spherical, rod-like), and state of aggregation. mdpi.com Methods for synthesizing nanoparticles often include chemical precipitation, sol-gel, and hydrothermal techniques, where the resulting particle morphology is crucial for their application and is confirmed by TEM. researchgate.netnih.gov

Table 1: Application of TEM in Nanomaterial Characterization

| Feature Analyzed | Typical Observation | Significance |

|---|---|---|

| Particle Size | Measurement of individual particle diameters (e.g., 10-50 nm) | Determines physical and chemical properties of the nanomaterial. |

| Morphology | Visualization of shape (spheres, cubes, rods) | Influences reactivity, stability, and application performance. |

| Agglomeration | Observation of particle clustering | Assesses the dispersion quality and stability of the nanosuspension. |

| Crystalline Structure | High-resolution imaging of lattice fringes | Confirms the crystalline nature of the nanoparticles. |

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) theory provides a method for calculating the specific surface area of solid and porous materials. The analysis involves the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the total surface area can be calculated.

This technique is not applicable to the non-porous, bulk crystalline form of this compound. However, it is a critical characterization tool for porous materials, such as metal-organic frameworks (MOFs) or porous polymers, that could be synthesized using this compound or its derivatives as an organic linker. scienceopen.comresearchgate.net The surface area of such materials is a key parameter that dictates their capacity for applications like gas storage, catalysis, and separation. researchgate.netchemsynthesis.com The goal is often to create materials with ultra-high surface areas to maximize their functional efficiency. researchgate.net

Table 2: Representative BET Surface Area Data for Porous Materials

| Material Type | Linker/Precursor Type | Typical Specific Surface Area (m²/g) | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Carboxylate-based linkers | 1000 - 6000+ | researchgate.net |

| Porous Carbon | Organic precursors | 500 - 2500 | |

| Activated Alumina | Alumina precursors | 150 - 400 |

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. It operates by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle's hydrodynamic diameter.

DLS is not used to measure the size of an individual molecule like this compound in solution. Instead, it is employed to determine the size and size distribution of colloidal systems, such as nanoparticles, liposomes, or micelles, that might be formulated with or functionalized by the compound. Key parameters obtained from DLS analysis are the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

Table 3: Typical Parameters from DLS Analysis of Nanoparticle Suspensions

| Parameter | Definition | Typical Value Range for Monodisperse Sample |

|---|---|---|

| Z-Average Diameter | Intensity-weighted mean hydrodynamic diameter of the particle population. | 1 - 1000 nm |

| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the size distribution. | 0.0 - 1.0 (values < 0.1 are considered highly monodisperse) |

| Count Rate | The intensity of scattered light (in kilo-counts per second), indicating sample concentration and scattering efficiency. | Varies with sample and instrument |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly its chromophores.

The structure of this compound contains a benzene ring, a carbonyl group (aldehyde), a hydroxyl group, and an acetate ester group, all of which influence its electronic spectrum. The aromatic ring and the carbonyl group are the primary chromophores. One would expect to observe two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve electrons in the pi orbitals of the aromatic ring and the carbonyl group. They typically result in strong absorption bands.

n → π* transitions: These are lower-energy transitions involving the non-bonding (lone pair) electrons on the oxygen atoms of the carbonyl, hydroxyl, and ester groups. These bands are generally weaker than π → π* bands.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Region (nm) |

|---|---|---|---|

| π → π* | Pi bonding to pi anti-bonding | High | ~200-280 |

| n → π* | Non-bonding to pi anti-bonding | Low | ~280-400 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for monitoring the progress of chemical syntheses and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used for qualitative analysis. A small amount of the sample is spotted onto a stationary phase (e.g., a plate coated with silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. Components of the sample travel at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation. sigmaaldrich.com

For a moderately polar compound like this compound, TLC is an excellent tool to monitor its synthesis from starting materials or to check its purity against known impurities. researchgate.net The position of the spot is quantified by its retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is typically achieved under UV light (254 nm or 366 nm) or by staining. scienceopen.comsemanticscholar.org

Table 5: Example TLC Systems for the Separation of Phenolic Compounds

| Stationary Phase | Mobile Phase (v/v/v) | Visualization | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Chloroform : Ethyl Acetate : Formic Acid (5:4:1) | UV light (254/366 nm), FeCl₃ spray | Separation of phenolic acids and flavonoids. semanticscholar.org |

| Silica Gel 60 F254 | Toluene (B28343) : Acetone (B3395972) : Formic Acid (4.5:4.5:1) | UV light, various staining reagents | General screening of phenolic profiles. nih.gov |

| Silica Gel 60 F254 | Ethyl Acetate : Formic Acid : Water (15:1:1) | UV light, AlCl₃ spray | Identification of phenolic compounds. scienceopen.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. This results in high-resolution separations and short analysis times.

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The compound would be detected as it elutes from the column using a UV detector set to a wavelength where the compound absorbs strongly (e.g., near its λmax). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net

Table 6: Hypothetical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | A: 0.1% Acetic Acid in Water B: 0.1% Acetic Acid in Acetonitrile | Elutes components based on polarity. The acid suppresses ionization for better peak shape. | | Elution Mode | Isocratic (e.g., 60% A, 40% B) or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex samples. | | Flow Rate | 1.0 mL/min | Controls the speed of the analysis and separation efficiency. | | Column Temperature | 30 °C | Ensures reproducible retention times. | | Injection Volume | 10 µL | The amount of sample introduced into the system. | | Detection | UV at ~254 nm or ~325 nm | Monitors the eluent for the compound of interest based on its UV absorbance. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of organic molecules. nih.govmdpi.com For 4-Formyl-3-hydroxyphenyl acetate (B1210297), DFT calculations provide valuable insights into its geometry, stability, and spectroscopic characteristics. These theoretical studies often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve a balance between computational cost and accuracy. nih.govresearchgate.netnih.gov

The first step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using DFT methods, the bond lengths, bond angles, and dihedral angles of 4-Formyl-3-hydroxyphenyl acetate are adjusted until a stable structure on the potential energy surface is located. The resulting optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Energetic properties, such as the total energy, enthalpy, and Gibbs free energy, can also be calculated. These values are crucial for determining the molecule's stability and can be used to predict the thermodynamics of reactions involving this compound. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are also determined, providing insights into the molecule's reactivity and the sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Energetic Properties of this compound

| Property | Value |

|---|---|

| Total Energy | Value |

| Enthalpy | Value |

| Gibbs Free Energy | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (HOMO-LUMO) | Value |

(Note: The specific values in this table are placeholders and would be determined from actual DFT calculations.)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. mdpi.comnih.govmdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors. nih.gov These tensors are then used to predict the 1H and 13C NMR chemical shifts. nih.gov Such predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. mdpi.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the carbonyl stretches of the formyl and acetate groups, and the hydroxyl stretch. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net By calculating the excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted. researchgate.net These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals, often of π → π* character in aromatic compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | List of predicted shifts |

| 13C NMR | Chemical Shift (ppm) | List of predicted shifts |

| IR | Vibrational Frequency (cm-1) | List of key frequencies (e.g., C=O, O-H) |

| UV-Vis | λmax (nm) | List of predicted absorption maxima |

(Note: The specific values in this table are placeholders and would be determined from actual DFT calculations.)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a deeper understanding of the dynamic behavior of this compound, its conformational preferences, and its interactions with biological macromolecules.

While DFT provides information about the lowest energy structure, this compound can exist in multiple conformations due to the rotation around single bonds, particularly the C-O bond of the acetate group and the C-C bond connecting the formyl group to the phenyl ring. Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This can be achieved through computational methods that rotate specific bonds and calculate the energy of each resulting structure. The relative energies of the different conformers determine their population at a given temperature. Molecular dynamics simulations can further probe the conformational landscape by simulating the atomic motions over time, providing insights into the flexibility and stability of the molecule.

To investigate the potential biological activity of this compound, molecular docking simulations can be performed. mdpi.com This computational technique predicts the preferred binding orientation of a ligand to a protein target. mdpi.com The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. mdpi.com

For mechanistic studies, docking can help identify key amino acid residues that interact with the formyl, hydroxyl, and acetate groups of the molecule. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for understanding the basis of the molecule's biological effect. The results of docking studies can guide the design of new analogs with improved binding affinity and selectivity.

Table 3: Example of Predicted Interactions from Protein-Ligand Docking

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

|---|---|---|---|

| e.g., Asp123 | Hydroxyl group | Hydrogen Bond | e.g., 2.8 |

| e.g., Phe234 | Phenyl ring | π-π Stacking | e.g., 3.5 |

| e.g., Leu56 | Acetate methyl group | Hydrophobic | e.g., 4.1 |

(Note: This table provides a hypothetical example of the type of data generated from a docking study.)

Theoretical methods can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and the activation energies can be calculated. This information is vital for understanding the kinetics and feasibility of a proposed reaction pathway. For instance, the mechanism of hydrolysis of the acetate group or the oxidation of the formyl group could be investigated using these computational approaches. Such studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. pnas.orgpnas.org

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. These computational methods allow for the calculation of various molecular properties, known as reactivity descriptors, which provide insights into the chemical behavior of the compound.

Key global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Other important global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / 2η.

Interactive Table of Calculated Chemical Reactivity Descriptors (Hypothetical values based on similar compounds):

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 |

| LUMO Energy | ELUMO | - | ~ -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | ~ -4.0 |

Structure-Property Relationship (SPR) Theoretical Models

Structure-Property Relationship (SPR) models, including Quantitative Structure-Activity Relationship (QSAR) models, are theoretical frameworks that correlate the structural or property descriptors of a compound with its macroscopic properties or biological activity. For phenolic compounds like this compound, these models are particularly useful for predicting properties such as antioxidant capacity, toxicity, and receptor binding affinity.

The development of SPR models for phenolic compounds often involves the use of a variety of molecular descriptors:

Electronic Descriptors: These are derived from quantum chemical calculations and include the reactivity descriptors discussed in the previous section (e.g., HOMO/LUMO energies, chemical hardness), as well as atomic charges and dipole moments. These descriptors are crucial for modeling interactions that are electrostatic in nature.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, such as connectivity indices and shape indices. They encode information about the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Properties like the heat of formation (Hf) and bond dissociation enthalpy (BDE) are often used, especially in studies of antioxidant activity. The O-H BDE of the phenolic hydroxyl group is a key parameter in predicting the radical scavenging potential of phenolic antioxidants.

For a molecule like this compound, an SPR model aimed at predicting its antioxidant activity would likely incorporate the O-H BDE of the phenolic hydroxyl group as a primary descriptor. The presence of the electron-withdrawing formyl group and the acetate group would influence this BDE. Computational models have shown that substituents on the phenol (B47542) ring can be categorized as either electron-donating groups (EDG) or electron-withdrawing groups (EWG), which are often treated separately in QSAR analyses to improve correlation accuracy acs.org.

A hypothetical SPR model for the antioxidant activity of a series of substituted phenols, including this compound, might take the form of a multiple linear regression equation:

Antioxidant Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could include parameters such as the O-H BDE, HOMO energy, and the logarithm of the partition coefficient (log P) to account for lipophilicity. These models, once validated, can be powerful tools for the rational design of new phenolic compounds with enhanced properties.

Advanced Applications in Chemical Sciences

Building Blocks for Complex Organic Synthesis

As a polyfunctional molecule, 4-Formyl-3-hydroxyphenyl acetate (B1210297) serves as a foundational unit for constructing more elaborate chemical architectures. google.com Salicylaldehydes and their derivatives are recognized as important intermediates for a wide range of products, including pharmaceuticals, dyes, and chelating agents. google.comscienceinfo.com

The reactivity of the functional groups in salicylaldehyde (B1680747) derivatives, the class to which 4-Formyl-3-hydroxyphenyl acetate belongs, allows for their incorporation into polymeric structures. Research has demonstrated the synthesis of salicylaldehyde-functionalized diblock copolymer nano-objects through techniques like polymerization-induced self-assembly (PISA). rsc.org In one study, a monomer closely related to our subject compound, 3-formyl-4-hydroxybenzyl methacrylate (B99206) (FHMA), was polymerized to create nano-objects with morphologies including spheres, worms, and vesicles. rsc.org

The process involves using the salicylaldehyde moiety as a core-forming block in the polymer chain. rsc.org Furthermore, these aldehyde groups within the polymer structure can undergo subsequent reactions. For instance, they can react with hydrazine (B178648) to form salicylaldazines, which not only cross-links the polymer to stabilize the nanostructure but also imparts fluorescent properties due to aggregation-induced emission. rsc.org This highlights the dual role of the aldehyde group in both polymer construction and post-synthesis functionalization. Other studies have also explored the free-radical homopolymerization of salicylaldehyde derivatives, indicating their versatility as polymer precursors. dntb.gov.ua

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. academie-sciences.frnih.gov Salicylaldehydes are excellent scaffolds for such reactions due to the combined reactivity of the aldehyde and the adjacent hydroxyl group. scienceinfo.comacademie-sciences.fr

A prominent example is the synthesis of 2-amino-4H-chromenes. This reaction can proceed via a one-pot condensation of a salicylaldehyde, malononitrile (B47326), and a cyanoacetamide. academie-sciences.fr The process typically begins with a Knoevenagel condensation between the salicylaldehyde and malononitrile, followed by a Michael addition and subsequent intramolecular cyclization involving the phenolic hydroxyl group. scienceinfo.comacademie-sciences.fr Similarly, salicylaldehydes can react with malononitrile and a ketone in an MCR to produce 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net These reactions demonstrate how the rigid structure of the salicylaldehyde derivative directs the assembly of multiple components into specific heterocyclic systems. academie-sciences.fr

Materials Science Applications

In materials science, this compound is a prime candidate for constructing highly ordered, functional materials due to its defined geometry and reactive aldehyde group.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with precisely ordered structures. rsc.org They are synthesized from organic building blocks, known as linkers, that are connected by strong covalent bonds. rsc.orgchemscene.com Monomers containing aldehyde groups are one of the most common and widely utilized types of linkers for COF synthesis. cd-bioparticles.netalfa-chemistry.com

The formation of COFs relies on reversible reactions that allow for "error-correction" during the crystallization process, leading to highly ordered materials instead of amorphous polymers. rsc.org The reaction between an aldehyde group and an amine group to form an imine bond is a cornerstone of COF chemistry. alfa-chemistry.com These imine-linked COFs are noted for their good chemical stability. cd-bioparticles.netalfa-chemistry.com Therefore, this compound, with its aldehyde functionality, is an ideal building block for the bottom-up synthesis of robust, crystalline COFs.

A defining characteristic of COFs is their permanent porosity. rsc.orgacs.org The structure and size of the pores are predetermined by the geometry of the organic linkers used in their synthesis. By combining linkers of different shapes and sizes—for example, a linear diamine with a trigonal trialdehyde—a porous two-dimensional sheet with a predictable hexagonal pore structure can be created. youtube.com

The ordered and tunable nature of COFs makes them excellent platforms for developing chemical sensors. nih.gov By incorporating specific functional groups into the COF structure, materials with high sensitivity and selectivity for detecting ions and molecules can be designed.

Luminescence: Many COFs exhibit fluorescence, a property that can be modulated by the choice of building blocks. researchgate.net The extended π-conjugation within the COF framework often leads to luminescent properties. rsc.org Upon binding an analyte, the fluorescence of the COF can be either enhanced or quenched, providing a detectable signal. For example, luminescent COFs have been developed as highly sensitive and selective fluorescent sensors for detecting metal ions like Cu²⁺ and toxic substances. researchgate.net The incorporation of this compound into a COF would influence the electronic properties of the framework, and its phenolic group could be a site for interaction or further functionalization to tune the luminescent response. Exfoliating bulk COFs into thin two-dimensional covalent organic nanosheets (CONs) can further enhance luminescence, making them superior for sensing applications. nih.gov

Anion Sensing: While direct anion sensing by aldehyde-based COFs is an emerging area, the principle of functionalizing porous frameworks for this purpose is well-established in related materials like Metal-Organic Frameworks (MOFs). ornl.gov COFs can be designed to act as sensors by introducing specific recognition sites. For instance, a COF could be functionalized post-synthesis with groups known to bind anions, such as urea (B33335) or amide functionalities. Alternatively, an amine-functionalized COF, created using an amino-substituted linker, could serve as a receptor for specific analytes. nih.gov A COF built from this compound could serve as a robust scaffold, whose pores could be decorated with anion-binding groups, enabling its use as a selective sensor.

Integration into Liquid Crystal Devices

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them invaluable in display technologies. The synthesis of liquid crystal molecules often involves the creation of Schiff bases, which are typically formed through the condensation of an aldehyde or ketone with a primary amine. Given that this compound possesses a formyl (aldehyde) group, it could potentially serve as a precursor in the synthesis of Schiff base-containing liquid crystals. nih.gov The resulting molecules, incorporating the this compound moiety, may exhibit unique mesomorphic properties. The polarity and shape of the molecule, influenced by the hydroxyl and acetate groups, would play a crucial role in determining the type and stability of the liquid crystal phases. mdpi.com However, at present, there are no specific studies in the available scientific literature that report the synthesis or integration of this compound into liquid crystal devices.

Dye Synthesis and Application in Textiles

Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a coupling reaction between a diazonium salt and a coupling component, which is often a phenolic or anilino compound. libretexts.orgnih.gov The presence of a phenolic hydroxyl group in this compound makes it a potential candidate to act as a coupling component in the synthesis of azo dyes. researchgate.netijasrm.com The color of the resulting dye would be influenced by the electronic properties of the formyl and acetate groups on the phenyl ring. nih.gov Despite this potential, there is a lack of specific published research on the use of this compound in the synthesis of dyes for textile applications.

Electrochemical Applications

The electrochemical properties of phenolic compounds have been a subject of considerable interest for various applications, including the development of sensors and modified electrodes.

Monomers for Polymeric Films for Electrode Modification

The electropolymerization of phenolic compounds is a known method for modifying electrode surfaces. nih.gov This process can lead to the formation of a polymeric film on the electrode, which can alter its electrochemical properties. core.ac.ukresearchgate.net In principle, this compound could be used as a monomer in such electropolymerization processes. The resulting polymer would possess a unique combination of functional groups (hydroxyl, formyl, and acetate) that could be exploited for specific applications. For instance, the polymer film could be used to immobilize other molecules or to create a selective barrier on the electrode surface. However, a review of the current scientific literature does not reveal any studies specifically focused on the electropolymerization of this compound for the purpose of electrode modification.

Development of Electrochemical Platforms for Research Applications

Electrochemical platforms are essential tools for a wide range of research applications, including the development of sensors for the detection of various analytes. mdpi.comnih.govnih.gov Phenolic compounds are often employed in the construction of these platforms due to their electrochemical activity. mdpi.com While there is extensive research on the use of various phenolic compounds for creating electrochemical sensors researchgate.net, specific studies detailing the use of this compound in the development of electrochemical platforms for research applications are not readily found in the existing literature. The redox properties of the phenolic group in this compound suggest its potential for such applications, but this remains an area for future investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8O4 |

| Molecular Weight | 180.16 g/mol |

| Melting Point | 49-50 ºC chemsynthesis.com |

| Boiling Point | Not available chemsynthesis.com |

| Density | Not available chemsynthesis.com |

Table 2: General Applications of Phenolic Compounds in Areas Related to the Potential Uses of this compound

| Application Area | General Role of Phenolic Compounds | Key Functional Groups Involved |

| Dye Synthesis | Coupling components for azo dyes libretexts.orgresearchgate.net | Phenolic hydroxyl group nih.gov |

| Liquid Crystal Synthesis | Precursors for Schiff bases (via aldehyde functionality) nih.gov | Aldehyde group |

| Electrode Modification | Monomers for electropolymerization to form polymeric films nih.govcore.ac.uk | Phenolic hydroxyl group researchgate.net |

| Electrochemical Sensors | Active components in sensor platforms mdpi.comnih.govnih.gov | Phenolic hydroxyl group mdpi.com |

Mechanistic Biological Investigations Excluding Clinical Outcomes

Enzyme Interaction and Biocatalysis Studies

The study of how enzymes recognize and process phenolic compounds is crucial for applications in biocatalysis and synthetic biology. The two-component flavin-dependent monooxygenases, in particular, have been a focal point of research for their ability to perform challenging hydroxylation reactions on aromatic substrates.

4-Formyl-3-hydroxyphenyl acetate (B1210297) belongs to the class of phenolic compounds that can serve as substrates for specific hydroxylase enzymes. A key enzyme in this context is 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component system that catalyzes the ortho-hydroxylation of 4-hydroxyphenylacetate (B1229458) (4-HPA) and its analogs. mdpi.comwikipedia.org This enzyme system is composed of a reductase component (HpaC) and an oxygenase component (HpaB). mdpi.comnih.gov The reductase component (HpaC) is an NAD(P)H-flavin oxidoreductase that supplies reduced flavin adenine (B156593) dinucleotide (FADH2) to the oxygenase component (HpaB). mdpi.comnih.gov